BenchChemオンラインストアへようこそ!

cis-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro-

Medicinal Chemistry Physicochemical Profiling Lead Optimization

This stereodefined cis-6,6-difluorobicyclo[3.1.0]hexane-3-methanol is a conformationally constrained scaffold that serves as a rigidified bioisostere of 4,4-difluorocyclohexane, enabling precise pKa reduction (0.71–0.77 log units) and controlled lipophilicity tuning (ΔLogD₇.₄ = +0.41) in lead optimization. Procure this diastereomerically pure building block to streamline SAR campaigns and ensure reproducibility in constrained analog synthesis, eliminating in-house separation.

Molecular Formula C7H10F2O
Molecular Weight 148.15 g/mol
CAS No. 1494673-39-0
Cat. No. B6351355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro-
CAS1494673-39-0
Molecular FormulaC7H10F2O
Molecular Weight148.15 g/mol
Structural Identifiers
SMILESC1C(CC2C1C2(F)F)CO
InChIInChI=1S/C7H10F2O/c8-7(9)5-1-4(3-10)2-6(5)7/h4-6,10H,1-3H2/t4?,5-,6+
InChIKeyXJXQVPDESHEQME-GOHHTPAQSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro- (CAS 1494673-39-0): A Rigidified Fluorinated Building Block for Precision Medicinal Chemistry


cis-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro- (CAS 1494673-39-0), also designated as [rel-(1R,3r,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-yl]methanol, is a stereodefined, gem-difluorinated bicyclic alcohol building block. It features a conformationally constrained bicyclo[3.1.0]hexane core with a gem-difluoromethylene unit at the bridgehead position and a methanol functional group at the 3-position [1]. This scaffold serves as a rigidified mimetic of 4,4-difluorocyclohexane, enabling systematic physicochemical tuning of lead compounds in drug discovery programs [2]. The compound is commercially available in diastereomerically pure form and is deployed as a key intermediate for constructing conformationally restricted analogs of clinically relevant molecules [3].

Why cis-6,6-Difluorobicyclo[3.1.0]hexane-3-methanol Cannot Be Simply Replaced by Monocyclic or Non-Fluorinated Analogs


The 6,6-difluorobicyclo[3.1.0]hexane scaffold is not a generic cyclohexane derivative; its rigid bicyclic framework and gem-difluoromethylene unit confer physicochemical properties that are not replicated by monocyclic analogs or non-fluorinated bicyclo[3.1.0]hexanes [1]. The cyclopropane ring imposes conformational restraint, reducing the entropic penalty upon target binding, while the 6,6-difluoro substitution substantially modulates amine basicity (pKa) and lipophilicity (LogP) relative to both unsubstituted and monocyclic comparators [2]. Substituting this scaffold with a simpler 4,4-difluorocyclohexane or a non-fluorinated bicyclo[3.1.0]hexane alters these parameters and can compromise downstream target engagement, metabolic profile, or synthetic tractability . Direct procurement of the stereodefined cis-isomer eliminates the need for in-house diastereomer separation and ensures reproducibility in structure-activity relationship (SAR) campaigns.

cis-6,6-Difluorobicyclo[3.1.0]hexane-3-methanol: Quantitative Differentiation Against Key Comparators


Amine Basicity Modulation: cis-6,6-Difluorobicyclo[3.1.0]hexane-3-methanamine vs. 4,4-Difluorocyclohexanamine and Cyclohexanamine

The amine derivative of the target scaffold (cis-6,6-difluorobicyclo[3.1.0]hexane-3-methanamine) exhibits a pKa of 9.86. This value is 0.71 log units lower than that of 4,4-difluorocyclohexanamine (pKa 10.57) and 0.77 log units lower than that of the non-fluorinated cyclohexanamine (pKa 10.63) [1]. The measured pKa was determined experimentally via potentiometric titration. The reduction in amine basicity is attributed to the combined electron-withdrawing effects of the gem-difluoromethylene group and the strained bicyclic framework [1].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Lipophilicity Tuning: cis-6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic Acid vs. 4,4-Difluorocyclohexanecarboxylic Acid

The carboxylic acid derivative of the target scaffold (cis-6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid) demonstrates a LogD₇.₄ value of -1.95. This is 0.41 log units higher (more lipophilic) than 4,4-difluorocyclohexanecarboxylic acid, which exhibits a LogD₇.₄ of -2.36 [1]. LogD values were determined experimentally by the shake-flask method at pH 7.4. The modest increase in lipophilicity conferred by the bicyclo[3.1.0]hexane framework relative to the monocyclic analog occurs without a proportional increase in molecular weight [2].

Lipophilicity ADME Drug Design

P2X7 Receptor Antagonism: 6,6-Difluorobicyclo[3.1.0]hexane-Containing Heterocycle vs. Reference Antagonist

A heterocyclic derivative incorporating the 6,6-difluorobicyclo[3.1.0]hexane scaffold (CHEMBL5183218) exhibits antagonist activity at the human P2X7 receptor with an IC₅₀ > 100,000 nM in a calcium flux assay using HEK293 cells [1]. By comparison, a structurally distinct bicycloheteroaryl P2X7 antagonist (US10047092, Example 28) achieved an IC₅₀ of 0.600 nM against the human receptor in the same assay format, and 7.10 nM against the rat ortholog [2]. The >5-log-unit difference in potency demonstrates that while the 6,6-difluorobicyclo[3.1.0]hexane moiety confers favorable physicochemical properties, its biological activity is highly dependent on the appended pharmacophore; the scaffold itself is not a universal P2X7 pharmacophore and requires careful optimization.

P2X7 Receptor Inflammation Calcium Flux Assay

Conformational Restraint and Target Binding: Bicyclo[3.1.0]hexane vs. Cyclohexane Scaffolds

The bicyclo[3.1.0]hexane scaffold is a conformationally restrained isostere of cyclohexane [1]. The fused cyclopropane ring restricts the conformational flexibility of the cyclopentane ring, reducing the number of low-energy conformations accessible to the scaffold. This preorganization decreases the conformational entropic penalty (TΔS) upon target binding relative to flexible monocyclic cyclohexane derivatives. Although no direct calorimetric comparison with cyclohexane is available for the 6,6-difluoro derivative specifically, the general class effect is that bicyclo[3.1.0]hexanes may confer tighter binding to the target protein, increased metabolic resistance, and improved selectivity with fewer off-target effects compared to their monocyclic counterparts .

Conformational Analysis Binding Affinity Entropy

Synthetic Accessibility: Multigram Diastereomer Separation Protocol

Diastereomerically pure cis- and trans-6,6-difluorobicyclo[3.1.0]hexane building blocks, including the 3-methanol derivative, are prepared on multigram scale from commercially available starting materials [1]. The synthetic route employs the TMSCF₃–NaI system with a non-activated cyclopentene fragment using a slow addition protocol. The resulting diastereomeric mixture is effectively separated by standard flash column chromatography [1]. This contrasts with the preparation of certain monocyclic 4,4-difluorocyclohexane analogs, which may require more specialized fluorination reagents (e.g., DAST, Deoxo-Fluor) or more challenging separation steps. Further simple chemical transformations yield diastereopure amines and carboxylic acids suitable for downstream medicinal chemistry applications [2].

Process Chemistry Scale-Up Diastereomer Separation

cis-6,6-Difluorobicyclo[3.1.0]hexane-3-methanol: Evidence-Based Research and Industrial Application Scenarios


Lead Optimization: pKa-Driven Modulation of Amine-Containing Drug Candidates

Use the cis-6,6-difluorobicyclo[3.1.0]hexane-3-methanol scaffold to construct amine derivatives with systematically reduced basicity (pKa reduction of 0.71–0.77 log units relative to monocyclic comparators) [1]. This property is particularly valuable for optimizing compounds where high amine basicity contributes to lysosomal trapping, phospholipidosis, or hERG channel blockade. The scaffold enables medicinal chemists to decouple amine basicity from other structural modifications, providing a discrete tuning knob for ADME and safety profiling without altering the core pharmacophore [2].

Physicochemical Property Optimization: Fine-Tuning Lipophilicity in Carboxylic Acid Bioisosteres

Deploy the cis-6,6-difluorobicyclo[3.1.0]hexane scaffold to engineer carboxylic acid derivatives with precisely elevated lipophilicity (ΔLogD₇.₄ = +0.41) relative to 4,4-difluorocyclohexane analogs [1]. This differential is suitable for programs where modest lipophilicity gains are required to improve membrane permeability or target engagement without incurring the promiscuity and metabolic liability associated with larger lipophilic moieties. The scaffold maintains drug-like physicochemical space while providing a quantifiable LogD advantage over monocyclic comparators [2].

Conformationally Constrained Scaffold Replacement in GPCR and Ion Channel Programs

Utilize the conformationally restrained bicyclo[3.1.0]hexane core as a replacement for flexible cyclohexane or cyclopentane moieties in lead series targeting GPCRs, ion channels, or enzymes where binding site geometry favors preorganized ligands [1]. The reduced conformational entropy penalty upon binding may translate into improved potency, enhanced selectivity, and reduced off-target pharmacology relative to monocyclic analogs [2]. The 6,6-difluoro substitution adds an orthogonal parameter for tuning basicity and lipophilicity within the same scaffold replacement strategy .

Maraviroc Analog Development: Rigidified CCR5 Antagonist SAR Exploration

Incorporate the cis-6,6-difluorobicyclo[3.1.0]hexane scaffold as a rigidified replacement for the 4,4-difluorocyclohexyl moiety in Maraviroc (marketed CCR5 antagonist for HIV) [1]. The rigidified analogs have been synthesized and evaluated via docking and molecular dynamics studies, establishing a direct comparator pathway for exploring conformationally constrained CCR5 antagonists [2]. This application provides a validated proof-of-concept for scaffold hopping in a clinically relevant chemotype and supports procurement for antiviral drug discovery programs seeking differentiated IP space .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for cis-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.